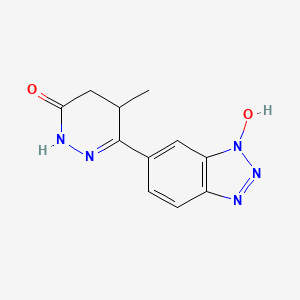![molecular formula C19H18BrNO B5213540 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213540.png)
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopentaquinoline family and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it has been suggested that the compound binds to DNA through intercalation, which results in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its potential applications as a fluorescent probe, 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its ability to selectively bind to DNA, which makes it a useful tool in scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could be the development of more selective probes for imaging cellular structures. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory and neurodegenerative diseases. Finally, more research could be done to better understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has the potential for many applications in scientific research. Its ability to selectively bind to DNA makes it a useful tool in imaging cellular structures, while its anti-inflammatory and antioxidant properties make it a potential treatment for various diseases. While there are limitations to its use, there are many potential future directions for research involving this compound.
合成法
The synthesis of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process that includes the reaction of 2-bromoaniline with 1,2,3,4-tetrahydroisoquinoline, followed by the addition of methoxyamine hydrochloride and sodium hydride. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to DNA and has been used in the detection of cancer cells.
特性
IUPAC Name |
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-22-17-11-5-9-14-12-7-4-8-13(12)18(21-19(14)17)15-6-2-3-10-16(15)20/h2-7,9-13,18,21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUVXNCCCNRBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
![ethyl 4-{3-[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5213477.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213495.png)
![4,4'-[(2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5213500.png)
![2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
![{1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5213515.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5213531.png)
![1-(4-fluorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B5213549.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)